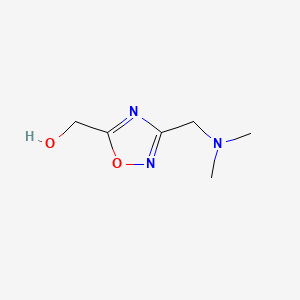

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol

描述

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol is a 1,2,4-oxadiazole derivative featuring a dimethylaminomethyl substituent at the 3-position and a hydroxymethyl group at the 5-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it valuable in medicinal chemistry . The dimethylamino group enhances solubility and bioavailability, while the hydroxymethyl moiety provides a site for further functionalization. This compound is often synthesized as its hydrochloride salt to improve crystallinity and stability .

属性

IUPAC Name |

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-9(2)3-5-7-6(4-10)11-8-5/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLPMDKOCKUBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the reaction of dimethylamine with a suitable precursor that contains the oxadiazole ring. One common method involves the reaction of dimethylamine with a 1,2,4-oxadiazole derivative under controlled conditions to introduce the dimethylamino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

化学反应分析

Types of Reactions

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials or as a reagent in industrial processes.

作用机制

The mechanism of action of (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Features

The following table summarizes structural analogs of (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol and their substituents:

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves water solubility compared to phenyl or trifluoromethyl analogs, which are more lipophilic .

- Molecular Weight: The target compound (free base: C7H12N3O2) has a molecular weight of 176.17 g/mol, similar to phenyl derivatives (e.g., 176.17 g/mol for (3-phenyl-1,2,4-oxadiazol-5-yl)methanol) .

- Stability : Hydrochloride salts (e.g., the target compound) exhibit enhanced crystallinity and stability under storage .

生物活性

The compound (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential applications in medicine and industry.

- IUPAC Name : [3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol

- Molecular Formula : C₅H₉N₃O₂

- Molecular Weight : 143.15 g/mol

- CAS Number : 1208483-04-8

Synthesis and Structure

The synthesis of this compound typically involves the reaction of dimethylamine with a suitable precursor containing the oxadiazole ring. Common methods include controlled reactions under specific conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives can inhibit various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs .

Enzyme Inhibition

Recent studies have explored the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. The IC50 values for related oxadiazole compounds ranged from 5.80 µM to 40.80 µM for AChE inhibition, indicating promising activity compared to the standard drug Donepezil (IC50 = 33.65 µM) .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

| Oxadiazole Derivative 1 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Oxadiazole Derivative 2 | 40.80 ± 5.90 | 42.60 ± 6.10 |

Antimalarial Activity

The compound has also been evaluated for antimalarial properties against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). Compounds with similar structures demonstrated low IC50 values (<0.03 μM), indicating strong potential as antimalarial agents with selectivity over human DHODH .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites on enzymes like AChE and BuChE, inhibiting their function.

- Cellular Uptake : Its structure allows for effective cellular uptake, enhancing its bioavailability and efficacy against target pathogens.

- Modulation of Signaling Pathways : Potential modulation of signaling pathways involved in inflammation and cell signaling could contribute to its therapeutic effects.

Study on Acetylcholinesterase Inhibition

A recent study investigated various oxadiazole derivatives for their AChE inhibitory activities. The results indicated that modifications on the oxadiazole ring significantly influenced inhibitory potency, with certain analogues outperforming established drugs like Donepezil in both AChE and BuChE inhibition .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of several oxadiazole compounds against resistant bacterial strains. The results confirmed that these compounds possess significant antibacterial properties, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

常见问题

Q. Advanced

- Molecular docking : Tools like AutoDock assess binding affinity to targets (e.g., enzymes or receptors) by simulating interactions with active sites. For example, oxadiazole-containing analogs show affinity for kinase domains .

- MD simulations : Evaluate stability of ligand-target complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogs .

How do structural modifications to the oxadiazole ring influence pharmacological properties?

Advanced

Structure-Activity Relationship (SAR) studies on similar compounds reveal:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Hybrid scaffolds : Combining oxadiazole with quinazoline or pyridazine moieties diversifies biological targets (e.g., anticancer or antimicrobial activity) .

- Bioisosteric replacement : Replacing the hydroxymethyl group with thioether or amine derivatives alters pharmacokinetics .

What challenges arise in developing analytical methods for this compound in complex matrices?

Q. Advanced

- HPLC optimization : Reverse-phase C18 columns with acetonitrile/water gradients resolve oxadiazole peaks from impurities. Detection at 220–260 nm maximizes sensitivity .

- Stability-indicating assays : Forced degradation studies (acid/base, oxidative stress) identify labile functional groups (e.g., hydroxymethyl oxidation) .

- LC-MS/MS : Quantification in biological samples requires ion-pairing agents to mitigate matrix effects .

How does X-ray crystallography contribute to understanding this compound’s solid-state behavior?

Q. Advanced

- Polymorphism screening : SHELXD/SHELXE identify crystal packing variations affecting solubility and bioavailability .

- Hydrogen-bonding networks : Analysis of O–H···N interactions reveals stability trends in different crystalline forms .

What strategies assess the compound’s stability under physiological conditions?

Q. Advanced

- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Oxadiazoles are prone to ring-opening in acidic media .

- Plasma stability assays : Incubation with human plasma evaluates esterase-mediated metabolism of the hydroxymethyl group .

Notes

- Citations reference methodologies from analogous oxadiazole derivatives due to limited direct data on the target compound.

- Experimental validation is recommended for application-specific studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。